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Get Quote

The following table summarizes the anti-tumor activity of Voreloxin from the referenced study. The models

are categorized by tumor type for clarity. In these experiments, tumors were grown to approximately 150

mm³ before treatment, and activity was measured by the tumor growth inhibition rate (IR). A single

intravenous dose of Voreloxin at 20 mg/kg was a common regimen [1].

Tumor Category Specific Model
Model
Type

Reported Efficacy (Tumor
Growth Inhibition)

Solid Tumors KB Nasopharyngeal

Carcinoma

Xenograft 86% IR [1]

Breast Cancer Xenograft Potent activity (63-88% IR

range) [1]

Ovarian Cancer Xenograft Potent activity (63-88% IR

range) [1]

Colon Cancer Xenograft Potent activity (63-88% IR

range) [1]

Lung Cancer Xenograft Potent activity (63-88% IR

range) [1]
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Tumor Category Specific Model
Model
Type

Reported Efficacy (Tumor
Growth Inhibition)

Gastric Cancer Xenograft Potent activity (63-88% IR

range) [1]

Melanoma Xenograft Potent activity (63-88% IR

range) [1]

Hematologic
Tumors

Hematologic Tumor Models

(2 models)

Xenograft Potent activity [1]

Drug-Resistant
Models

Multidrug Resistant Models

(3 models)

Xenograft Potent activity [1]

Murine Syngeneic
Models

Colon 26 Syngeneic Potent activity [1]

Lewis Lung Carcinoma Syngeneic Potent activity [1]

M5076 Ovarian Sarcoma Syngeneic Potent activity [1]

Experimental Protocols for Key Studies

Understanding the methodology is crucial for evaluating experimental data. Here are the protocols from the

core preclinical and mechanistic studies.

In Vivo Efficacy Study (Cancer Chemotherapy and Pharmacology, 2009) [1]

Animals and Models: Mice were implanted with a panel of 16 xenograft and 3 syngeneic
tumor models.

Tumor Measurement: Tumors were allowed to establish to ~150 mm³ before treatment
initiation.

Dosing: Voreloxin was administered intravenously. A dose-escalation and schedule-finding
study in the KB xenograft model established an optimal regimen of 20 mg/kg administered
weekly for five doses.
Efficacy Assessment: The primary metric was the tumor growth inhibition rate (IR), calculated

as: [1 - (average tumor weight in treated group / average tumor weight
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in control group)] x 100%. Induction of apoptosis in tumors was also evaluated by

measuring caspase-3 activation.

Mechanism of Action Study in AML (Haematologica, 2015) [2]

Cell Culture: Primary AML blasts and myeloid cell lines were maintained in RPMI-1640

medium supplemented with fetal bovine serum.
Cytotoxicity Assay (LD₅₀): Cell viability was measured after 48 hours of Voreloxin exposure

using an MTS assay. The lethal dose for 50% of cells (LD₅₀) was calculated.
Synergy Assay: synergy with cytarabine was assessed by treating cells with each agent alone

and in combination at a fixed ratio (1:2 Voreloxin:cytarabine). The Combination Index (CI) was
calculated using the method of Chou and Talalay, where CI < 1 indicates synergy.

Apoptosis & Cell Cycle: measured by Annexin V/propidium iodide staining and flow cytometry
after 48-hour drug treatment. Caspase-3 activation was detected using a fluorescent substrate.

DNA Relaxation Assay: Isolated topoisomerase IIα was incubated with supercoiled pBR322
DNA and Voreloxin. Inhibition of Topo II activity prevents DNA relaxation, visualized by gel

electrophoresis.

Voreloxin's Mechanism of Action and Signaling
Pathway

Voreloxin is a first-in-class naphthyridine analog. Its mechanism involves DNA intercalation and inhibition

of topoisomerase II, leading to replication-dependent, site-specific DNA damage [1] [2]. The sequence of

events is outlined below.
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Voreloxin Administration
(Intravenous)

1. DNA Intercalation and
Topoisomerase II Poisoning

2. Stabilization of
Topoisomerase II-DNA Complex

3. Generation of
Double-Stranded DNA Breaks

4. Replication-Dependent
DNA Damage

5. Cell Cycle Arrest
in G2 Phase

6. Activation of
DNA Damage Checkpoints

7. Mitochondrial Apoptotic Pathway

8. Caspase-3 Activation
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Apoptosis
(Cell Death)

Click to download full resolution via product page

Key Research Insights for Voreloxin

Overcoming Drug Resistance: Voreloxin demonstrated potent activity in tumor models with
multidrug resistance, including those overexpressing P-glycoprotein (P-gp) or with reduced

topoisomerase levels, as it is not a P-gp substrate [1].
Synergy in AML: In vitro studies on Acute Myeloid Leukemia (AML) cells showed strong synergy

between Voreloxin and cytarabine (mean Combination Index of 0.79), which supported subsequent
clinical trials of this combination [2] [3].

p53-Independent Action: Voreloxin was shown to be effective in p53-null cell lines, indicating its
apoptosis-inducing mechanism does not rely on p53 signaling, a common resistance pathway in

cancers [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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